3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
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Overview
Description
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as an efficient and green catalyst . The reaction proceeds through the formation of a carbocation intermediate, leading to the final product with excellent yields (84-98%) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in inflammatory and microbial pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits selective inhibition of CDK2 and has shown promising results in cancer treatment.
Uniqueness: 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and the potential to target multiple biological pathways. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and drug development .
Properties
CAS No. |
97789-05-4 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-methyl-1-phenyl-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-15-16(20(19-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)21/h2-10H,1H3,(H,18,21) |
InChI Key |
HENBVGAVRDHGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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